molecular formula C22H24ClN7O B612119 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide CAS No. 1439934-41-4

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Cat. No. B612119
M. Wt: 437.93
InChI Key: FCLOIQHNUARDSR-UHFFFAOYSA-N
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Description

This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups including a pyrimidine ring, a benzamide group, and a piperazine ring . The presence of these groups likely contributes to the compound’s biological activity.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

DNA Interaction and Staining Applications

  • DNA Minor Groove Binding : The synthetic dye Hoechst 33258, a compound structurally related to the query, binds strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has been exploited in cellular biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Such compounds, including Hoechst derivatives, serve as models for rational drug design, highlighting their importance in investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Psychopharmacology and Neurological Research

  • Dopamine Receptors and Psychiatric Disorders : Piperazine derivatives have been identified as significant in the development of treatments for psychiatric disorders, including depression, psychosis, and anxiety. The structural characteristics of these compounds enable them to interact with various neurotransmitter receptors, highlighting their potential for addressing complex psychiatric conditions (Caccia, 2007). Furthermore, studies on the pro-cognitive effects of angiotensin IV and its analogues suggest the involvement of dopamine receptors, mediated by certain piperazine derivatives, indicating a nuanced understanding of brain receptor interactions and their implications for drug design (Braszko, 2010).

Cancer Research

  • Anti-Colorectal Cancer Activity : Research into quinazoline derivatives, which share a core structural similarity with the query compound, has demonstrated significant anti-colorectal cancer activities. These compounds inhibit the growth of cancer cells by modulating specific genes and proteins involved in cancer progression. This suggests the utility of structurally related compounds in identifying new agents for cancer therapy (Moorthy et al., 2023).

Medicinal Chemistry and Drug Design

  • Piperazine Derivatives in Therapeutic Applications : Piperazine and its derivatives, including those structurally related to the specified compound, are pivotal in the design of drugs for a variety of therapeutic uses such as antipsychotic, antihistamine, and anticancer agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules, underlining the versatility of this scaffold in drug discovery (Rathi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLOIQHNUARDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Citations

For This Compound
2
Citations
C Russell, AJS Lin, P Hains, MI Simone, PJ Robinson… - RSC Advances, 2015 - pubs.rsc.org
The protein kinase inhibitor CTx-0152960 (6, 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide), and the piperazinyl analogue, CTx-0294885 (7, 2-(…
Number of citations: 10 pubs.rsc.org
JD Vasta, CR Corona, J Wilkinson, CA Zimprich… - Cell chemical …, 2018 - cell.com
For kinase inhibitors, intracellular target selectivity is fundamental to pharmacological mechanism. Although a number of acellular techniques have been developed to measure kinase …
Number of citations: 189 www.cell.com

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